GluR6 (GluK2) Kainate Receptor Binding Affinity: 240-Fold Reduction vs. Domoic Acid
Isodomoic acid C exhibits a 240-fold lower binding affinity at homomeric GluR6 kainate receptors compared to domoic acid, establishing it as a low-affinity reference ligand within the kainoid family [1]. This same 240-fold differential was cross-referenced and confirmed in a subsequent independent study [2]. By comparison, the related isomer isodomoic acid A retains substantially higher affinity—only 40-fold lower than DA at the same GluR6 receptor (Ki: DA = 3.35 nM; Iso-A = 130 nM) [2]. The rank order at GluR6 is thus: DA >> Iso-A >> Iso-C, positioning Iso-C as the weakest kainate receptor binder among the quantitatively characterized isodomoic acids.
| Evidence Dimension | GluR6 (GluK2) homomeric kainate receptor binding affinity |
|---|---|
| Target Compound Data | Affinity 240-fold lower than DA (absolute Ki value not independently reported for Iso-C at GluR6; quantified as fold-reduction vs. DA) |
| Comparator Or Baseline | Domoic acid (DA): Ki = 3.35 nM at homomeric GluR6 receptors [2]; Isodomoic acid A: Ki = 130 nM (40-fold lower than DA) [2] |
| Quantified Difference | Iso-C affinity at GluR6 is 240-fold lower than DA; Iso-A displays an intermediate 40-fold reduction [1][2] |
| Conditions | Competitive radioligand binding assay using homomeric GluR6 kainate receptors expressed in mammalian cells (referenced as 'earlier work' in Sawant et al. 2007; primary data in Holland et al. 2005) |
Why This Matters
For receptor pharmacology studies requiring a kainoid with negligible GluK2 engagement, Iso-C provides a built-in negative control that DA and Iso-A cannot offer.
- [1] Holland, P. T.; Selwood, A. I.; Mountfort, D. O.; Wilkins, A. L.; McNabb, P.; Rhodes, L. L.; Doucette, G. J.; Mikulski, C. M.; King, K. L. Isodomoic Acid C, an Unusual Amnesic Shellfish Poisoning Toxin from Pseudo-nitzschia australis. Chem. Res. Toxicol. 2005, 18 (5), 814–816. DOI: 10.1021/tx0496845. View Source
- [2] Sawant, P. M.; Weare, B. A.; Holland, P. T.; Selwood, A. I.; King, K. L.; Mikulski, C. M.; Doucette, G. J.; Mountfort, D. O.; Kerr, D. S. Isodomoic Acids A and C Exhibit Low KA Receptor Affinity and Reduced in Vitro Potency Relative to Domoic Acid in Region CA1 of Rat Hippocampus. Toxicon 2007, 50 (5), 627–638. DOI: 10.1016/j.toxicon.2007.05.010. View Source
